

Technischer Leitfaden zum Wirkmechanismus von Z57346765

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus des niedermolekularen Inhibitors **Z57346765**. Der Schwerpunkt liegt auf dem molekularen Ziel, den nachgeschalteten Signalwegen und den zellulären Konsequenzen seiner Wirkung, insbesondere im Kontext von Nierenzellkarzinomen (KIRC). Die hier präsentierten Daten basieren auf präklinischen In-vitro- und In-vivo-Studien.

Einleitung

Z57346765 ist ein neuartiger, niedermolekularer Inhibitor, der gezielt auf die Phosphoglyceratkinase 1 (PGK1) abzielt, ein Schlüsselenzym im glykolytischen Stoffwechselweg.[1][2][3][4] PGK1 ist bei verschiedenen Krebsarten, einschließlich des klarzelligen Nierenzellkarzinoms (KIRC), hochreguliert und spielt eine entscheidende Rolle bei der Energieversorgung von Tumorzellen.[5][6] Die Hemmung der PGK1 stellt daher eine vielversprechende Therapiestrategie dar, um das Tumorwachstum durch Eingriffe in den Zellstoffwechsel zu unterbinden. **Z57346765** hat in präklinischen Modellen eine signifikante Antitumoraktivität gegen KIRC-Zellen gezeigt.[1][5][7]

Molekularer Wirkmechanismus

Der primäre Wirkmechanismus von **Z57346765** ist die spezifische Hemmung der enzymatischen Aktivität von PGK1.[3][4][7] PGK1 katalysiert die reversible Umwandlung von

1,3-Bisphosphoglycerat (1,3-BPG) und ADP zu 3-Phosphoglycerat (3-PG) und ATP. Diese Reaktion ist ein entscheidender ATP-generierender Schritt in der Glykolyse.

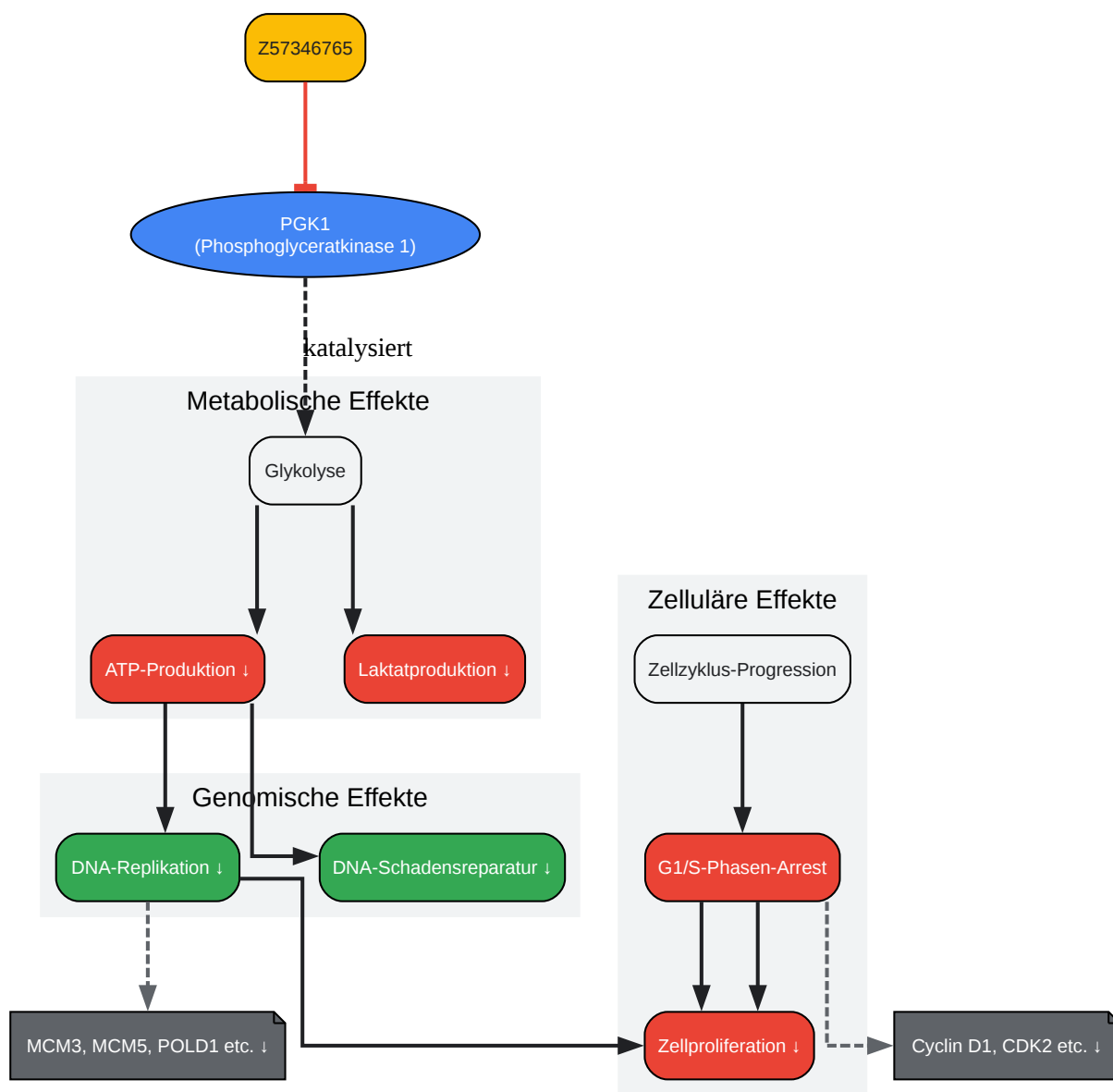
Z57346765 bindet an die ADP-Bindungstasche von PGK1 und blockiert so dessen katalytische Funktion.^[2] Diese Hemmung führt zu einer Kaskade von nachgeschalteten Effekten:

- Reduzierte Glykolyse: Die Hemmung der PGK1 verringert die metabolische Enzymaktivität, was zu einer verminderten Glukoseaufnahme und Laktatproduktion in den Krebszellen führt.^[1]
- Zellzyklusstillstand: Die gestörte Energieversorgung und die metabolische Belastung führen zu einem Stillstand des Zellzyklus in der G1/S-Phase.^[1]
- Beeinträchtigte DNA-Replikation und -Reparatur: **Z57346765** unterdrückt die Aktivität der DNA-Replikation und beeinträchtigt die Fähigkeit der Zellen, DNA-Schäden zu reparieren.^[1]^[2]

Diese zellulären Effekte werden durch die Herunterregulierung von Schlüsselproteinen vermittelt, die am Zellzyklus und an der DNA-Replikation beteiligt sind, darunter:

- Zellzyklus-Proteine: Cyclin B1, Cyclin D1, CDK1 und CDK2^[1]
- DNA-Replikations-assoziierte Proteine: MCM3, MCM5 und POLD1^[1]

Signalkaskade von **Z57346765**



[Click to download full resolution via product page](#)

Abbildung 1: Hemmung der PGK1 durch **Z57346765** und nachgeschaltete Effekte.

Quantitative Datenzusammenfassung

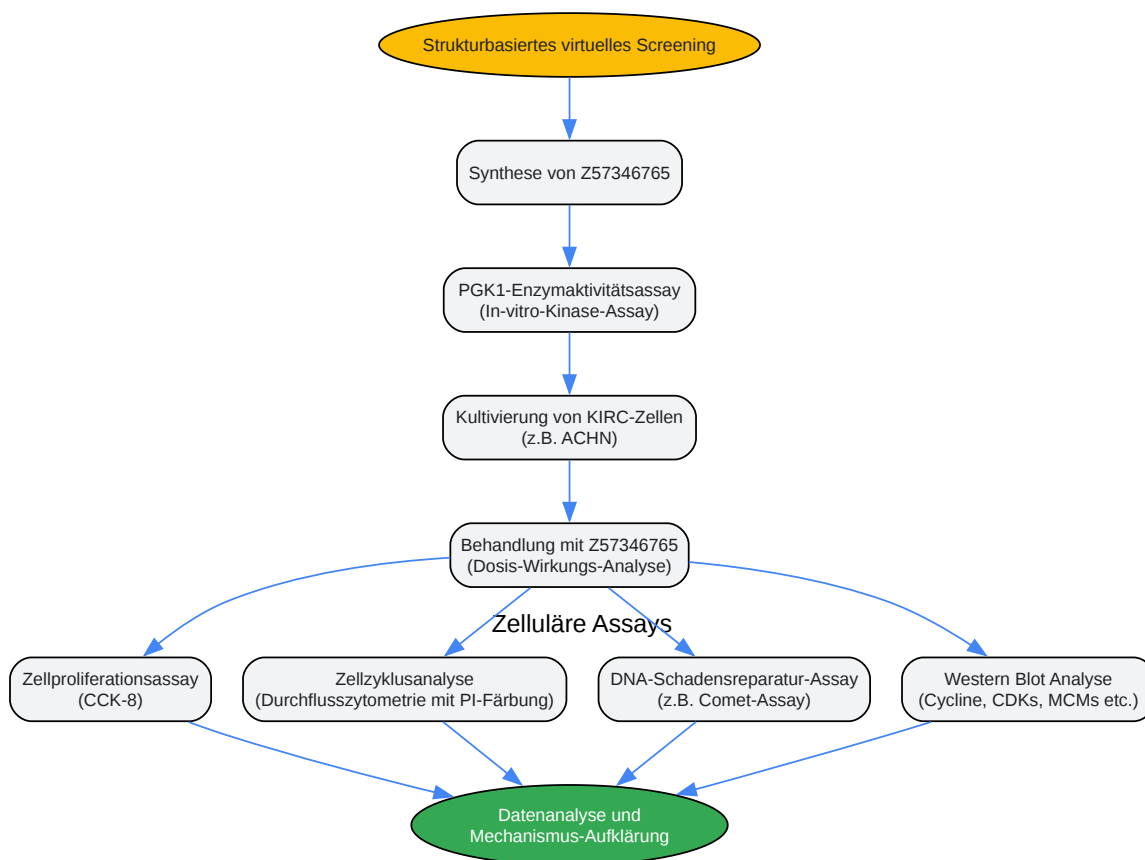
Die biologische Aktivität von **Z57346765** wurde durch verschiedene Assays quantifiziert. Die folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

Parameter	Wert	Zelllinie/System	Beschreibung
Kd	2.09×10^{-5} M	PGK1-Enzym	Dissoziationskonstante, die die Bindungsaffinität an die ADP-Bindungstasche von PGK1 angibt.
IC ₅₀	18.15 µM	ACHN (KIRC)	Halbe maximale Hemmkonzentration, gemessen durch einen Antiproliferationsassay (CCK-8) nach 48 Stunden Inkubation.
IC ₅₀	49.45 µM	HK-2	Halbe maximale Hemmkonzentration in einer nicht-kanzerösen Nierenzelllinie, was auf eine gewisse Selektivität für Krebszellen hindeutet.

Detaillierte experimentelle Protokolle

Die Untersuchung des Wirkmechanismus von **Z57346765** umfasste eine Reihe von In-vitro-Experimenten. Nachfolgend sind die methodischen Ansätze für die wichtigsten zitierten Experimente aufgeführt.

Experimenteller Arbeitsablauf



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Charakterisierung von **Z57346765**.

4.1. PGK1-Enzymaktivitätsassay (gekoppelter Assay) Dieser Assay misst die katalytische Aktivität von PGK1 indirekt. Die Reaktion wird in umgekehrter (glykolytischer) Richtung gemessen, wobei die Produktion von 1,3-BPG an die Glycerinaldehyd-3-phosphat-Dehydrogenase (GAPDH)-Reaktion gekoppelt wird.

- **Reaktionsansatz:** Gereinigtes rekombinantes humanes PGK1-Protein wird mit den Substraten (3-PG und ATP) und dem Kopplungsenzym GAPDH sowie NADH in einem geeigneten Puffer (z.B. Tris-HCl mit MgCl_2) inkubiert.
- **Inhibitor-Zugabe:** **Z57346765** in verschiedenen Konzentrationen wird zum Reaktionsansatz gegeben.
- **Reaktionsstart:** Die Reaktion wird durch Zugabe von ATP gestartet.
- **Messung:** PGK1 produziert 1,3-BPG, das von GAPDH sofort zu Glycerinaldehyd-3-phosphat umgesetzt wird, wobei NADH zu NAD^+ oxidiert wird. Der Abfall der NADH-Konzentration wird spektrophotometrisch bei einer Wellenlänge von 340 nm über die Zeit verfolgt. Die Hemmung der PGK1-Aktivität führt zu einer verlangsamten Abnahme der Absorption bei 340 nm.

4.2. Zellproliferationsassay (CCK-8) Dieser kolorimetrische Assay bestimmt die Anzahl lebensfähiger Zellen und wird zur Ermittlung der IC_{50} -Werte verwendet.

- **Zellaussaat:** KIRC-Zellen (z.B. ACHN) werden in einer 96-Well-Platte mit einer Dichte von ca. 5000 Zellen/Well ausgesät und 24 Stunden inkubiert.
- **Behandlung:** Die Zellen werden mit einer seriellen Verdünnung von **Z57346765** für eine bestimmte Zeit (z.B. 48 Stunden) behandelt.
- **Reagenz-Zugabe:** Zu jeder Vertiefung wird CCK-8-Lösung (enthält WST-8) gegeben und für 1-4 Stunden inkubiert.
- **Messung:** Metabolisch aktive (lebensfähige) Zellen reduzieren WST-8 zu einem orangefarbenen Formazan-Farbstoff. Die Absorption wird bei 450 nm mit einem Mikroplatten-Lesegerät gemessen. Die Farbintensität ist direkt proportional zur Anzahl der lebensfähigen Zellen.

4.3. Zellzyklusanalyse (Durchflusszytometrie) Diese Methode wird verwendet, um die Verteilung der Zellen auf die verschiedenen Phasen des Zellzyklus (G_0/G_1 , S, G_2/M) zu bestimmen.

- Zellernte und Fixierung: Nach der Behandlung mit **Z57346765** werden die Zellen geerntet und in kaltem 70%igem Ethanol fixiert, um die Zellmembranen zu permeabilisieren.
- Färbung: Die fixierten Zellen werden mit einer Propidiumiodid (PI)-Lösung gefärbt, die RNase A enthält, um eine unspezifische RNA-Färbung zu verhindern. PI interkaliert stöchiometrisch in die DNA.
- Analyse: Die Fluoreszenzintensität jeder einzelnen Zelle wird mittels eines Durchflusszytometers gemessen. Die Intensität ist direkt proportional zum DNA-Gehalt, was die Unterscheidung zwischen Zellen in der G1-Phase (2n DNA), S-Phase (>2n bis <4n DNA) und G2/M-Phase (4n DNA) ermöglicht.

4.4. Western Blot Analyse Diese Technik wird eingesetzt, um die Expression spezifischer Proteine nach der Behandlung mit **Z57346765** nachzuweisen und zu quantifizieren.

- Proteinextraktion: Aus den behandelten und unbehandelten Kontrollzellen werden Gesamtproteinextrakte hergestellt.
- Gelelektrophorese und Transfer: Die Proteine werden mittels SDS-PAGE nach ihrer Größe aufgetrennt und anschließend auf eine PVDF- oder Nitrocellulose-Membran transferiert.
- Antikörper-Inkubation: Die Membran wird mit primären Antikörpern blockiert und inkubiert, die spezifisch gegen Zielproteine wie Cyclin D1, CDK2, MCM3 usw. gerichtet sind. Anschließend wird ein sekundärer Antikörper, der mit einem Enzym (z.B. HRP) konjugiert ist, zugegeben.
- Detektion: Nach Zugabe eines chemilumineszenten Substrats wird das von den Antikörpern erzeugte Signal detektiert. Die Bandenintensität korreliert mit der Menge des jeweiligen Proteins in der Probe.

Schlussfolgerung

Z57346765 ist ein potenter und spezifischer Inhibitor von PGK1, der den glykolytischen Stoffwechsel in Krebszellen wirksam unterbricht. Sein Wirkmechanismus umfasst die direkte Hemmung der Enzymaktivität, was zu einer Kaskade von zellulären Ereignissen führt, darunter Energiemangel, Zellzyklusstillstand in der G1/S-Phase und eine Beeinträchtigung der DNA-Replikations- und Reparaturmaschinerie. Diese vielfältigen Effekte machen **Z57346765** zu

einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien, insbesondere für Tumore, die eine hohe glykolytische Abhängigkeit aufweisen, wie das klarzellige Nierenzellkarzinom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- To cite this document: BenchChem. [Technischer Leitfaden zum Wirkmechanismus von Z57346765]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12308717#was-ist-der-wirkmechanismus-von-z57346765]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com